molecular formula C7H6BrN3 B1374406 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine CAS No. 1256794-18-9

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

Cat. No. B1374406
M. Wt: 212.05 g/mol
InChI Key: HGILPZZKMDDLPI-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It has a molecular weight of 198.02 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic strategies and approaches to these derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine can be represented by the SMILES string Brc1cnc2cn[nH]c2c1 . The InChI key for this compound is FONNZZMIJPHSJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine are not detailed in the search results, it’s worth noting that pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Derivatives

    6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine serves as a precursor for synthesizing various derivatives with potential biological activities. For instance, its derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities (Chamakuri et al., 2016).

  • Formation of Polyheterocyclic Ring Systems

    This compound has been used to create new polyheterocyclic ring systems with potential antibacterial properties (Abdel‐Latif et al., 2019).

  • Structural Studies

    Studies on the structural properties of derivatives, like hydrogen-bonded dimers, have been conducted to understand their molecular aggregation (Quiroga et al., 2010).

  • Thermal and Optical Analysis

    Thermal stability and optical properties of certain derivatives are studied for potential applications in devices (El-Menyawy et al., 2019).

Applications in Biomedical and Chemical Fields

  • Antibacterial and Antioxidant Properties

    Some derivatives show promising antibacterial and antioxidant activities (Variya et al., 2019).

  • Spectroscopic Characterization

    Spectroscopic techniques have been used for the characterization of derivatives, revealing insights into their structural and vibrational properties (Bahgat et al., 2009).

  • Corrosion Inhibition

    Derivatives have been explored as corrosion inhibitors for mild steel, showing potential for industrial applications (Dandia et al., 2013).

  • Catalysis and Synthesis in Ionic Liquids

    Efficient synthesis of pyrazolo[3,4-b]pyridine derivatives in ionic liquids has been achieved, indicating environmentally friendly procedures (Shi et al., 2010).

  • Use in Synthesizing Heterocyclic Compounds

    It has been employed in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis (Mohareb et al., 2015).

Safety And Hazards

The safety information available indicates that 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine has a hazard classification of Acute Tox. 4 Oral . The signal word for this compound is “Warning” and it has the GHS07 pictogram .

Future Directions

While specific future directions for 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine are not detailed in the search results, it’s worth noting that pyrazolo[3,4-b]pyridine derivatives have potential for further exploration .

properties

IUPAC Name

6-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-7-6(11-10-4)2-5(8)3-9-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILPZZKMDDLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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